4-Pentenenitrile

Description

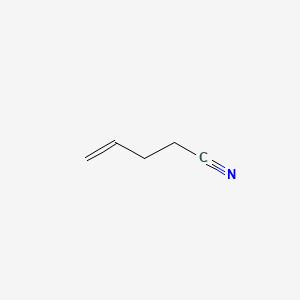

Structure

3D Structure

Properties

IUPAC Name |

pent-4-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c1-2-3-4-5-6/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFEYBLWMNFZOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027228 | |

| Record name | 4-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Slightly yellow clear liquid; [MSDSonline] | |

| Record name | 4-Pentenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140 °C | |

| Record name | 4-PENTENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER | |

| Record name | 4-PENTENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8239 AT 24 °C | |

| Record name | 4-PENTENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.36 [mmHg] | |

| Record name | 4-Pentenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-51-8 | |

| Record name | 4-Pentenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTENENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HYM37372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-PENTENENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5709 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Synthesis of 4-Pentenenitrile: A Technical Guide to the Hydrocyanation of Butadiene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-pentenenitrile from butadiene and hydrogen cyanide. This process, a cornerstone of industrial organic synthesis, is critical for the production of adiponitrile (B1665535), a key precursor to nylon-6,6. This document details the underlying reaction mechanisms, catalytic systems, and experimental protocols, presenting quantitative data in a clear, comparative format.

Introduction

The hydrocyanation of butadiene is a multi-step industrial process that ultimately yields adiponitrile. A key intermediate in this process is this compound. The overall synthesis involves the initial hydrocyanation of 1,3-butadiene (B125203) to a mixture of pentenenitrile isomers, followed by isomerization to enrich the desired linear isomers, and a final isomerization step to form this compound, which can then undergo a second hydrocyanation. The efficiency and selectivity of each step are highly dependent on the catalytic system employed, primarily based on nickel complexes with phosphorus-containing ligands.

Reaction Mechanism and Pathway

The core of the synthesis is the nickel-catalyzed addition of hydrogen cyanide (HCN) across the double bonds of butadiene. The reaction proceeds through a well-established catalytic cycle. The widely accepted DuPont process consists of three main stages.[1][2][3]

First, the hydrocyanation of butadiene produces a mixture of the linear 3-pentenenitrile (B94367) (3PN) and the branched 2-methyl-3-butenenitrile (B95465) (2M3BN).[1][2][3] Subsequently, the undesirable branched isomer, 2M3BN, is isomerized to the more valuable linear 3PN.[1][4] The final step involves the isomerization of 3-pentenenitrile to this compound (4PN), which is then hydrocyanated to adiponitrile (ADN).[1][3] Lewis acids are often employed as co-catalysts in the isomerization and second hydrocyanation steps.[5][6]

The general mechanism for the nickel-catalyzed hydrocyanation of an alkene involves the following key steps:

-

Oxidative Addition: HCN adds to a low-valent nickel(0) complex to form a hydrido cyanide complex.[5]

-

Alkene Coordination: The alkene (butadiene) coordinates to the nickel hydride complex.

-

Migratory Insertion: The alkene inserts into the Ni-H bond, forming an alkylnickel cyanide intermediate.[1]

-

Reductive Elimination: The nitrile is eliminated from the complex, regenerating the nickel(0) catalyst and completing the cycle. This step is often rate-limiting.[5]

The regioselectivity of the initial hydrocyanation of butadiene is a critical factor, with the formation of the linear 3PN being favored for the synthesis of adiponitrile. The choice of phosphine (B1218219) ligand on the nickel catalyst plays a crucial role in determining the ratio of linear to branched products.[1][7]

Caption: Overall reaction pathway for the synthesis of Adiponitrile from Butadiene.

Catalytic Systems

The catalysts used in the hydrocyanation of butadiene are typically zero-valent nickel complexes coordinated with phosphorus-containing ligands.[6][8] The nature of the ligand significantly influences the catalyst's activity, selectivity, and stability.

-

Monodentate Phosphite (B83602) Ligands: Early industrial processes utilized nickel catalysts with monodentate phosphite ligands, such as Ni[P(O-aryl)3]4.[8][9] These catalysts generally lead to a mixture of 2M3BN and 3PN, with the linear product being the major component.[3][7]

-

Bidentate Diphosphine and Diphosphite Ligands: The development of bidentate ligands, such as 1,4-bis(diphenylphosphino)butane (B1266417) (dppb), has led to significant improvements in selectivity towards the linear product, 3-pentenenitrile.[1] Some systems report selectivities for 3PN as high as 97-98%.[1][4] These ligands can also exhibit high activity for the isomerization of the undesired 2M3BN to 3PN.[2][4]

-

Lewis Acid Co-catalysts: Lewis acids, such as aluminum trichloride (B1173362) (AlCl3) or triphenylboron, can be used as co-catalysts to enhance the rate of reaction and influence selectivity, particularly in the isomerization of 3PN to 4PN and the subsequent hydrocyanation to adiponitrile.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data reported for the hydrocyanation of butadiene under various catalytic conditions.

Table 1: Product Selectivity in the Initial Hydrocyanation of Butadiene

| Catalyst System | Ligand Type | 3-Pentenenitrile (3PN) Selectivity (%) | 2-Methyl-3-butenenitrile (2M3BN) Selectivity (%) | Reference |

| Ni(0) with monodentate phosphites | Monodentate | ~70 | ~30 | [1][3][7] |

| Ni(COD)2 with dppb | Bidentate Diphosphine | 97 | 3 | [1][3] |

| tript-PPh2Ni(cod) | Bidentate Diphosphine | up to 98 | <2 | [4] |

Table 2: Typical Reaction Conditions

| Parameter | Value | Reference |

| Temperature | 25 - 200 °C | [8][10] |

| Preferred Temperature Range | 50 - 150 °C | [8] |

| Pressure | 5 kPa - 10,000 kPa | [10] |

| Butadiene to Catalyst Molar Ratio | 10:1 to 100,000:1 | [10] |

| HCN to Catalyst Molar Ratio | 10:1 to 100,000:1 | [10] |

| HCN to Butadiene Molar Ratio | 0.75:1 to 0.95:1 | [8] |

Experimental Protocols

The following sections provide a generalized experimental protocol for the synthesis of pentenenitriles from butadiene, based on descriptions from various sources. The handling of hydrogen cyanide requires specialized equipment and stringent safety precautions due to its extreme toxicity.[3][5]

Materials and Equipment

-

Reactants: 1,3-butadiene (inhibitor-free is preferred), hydrogen cyanide (unstabilized), or a cyanohydrin as an HCN source.[8][10]

-

Catalyst: A zero-valent nickel complex, such as Ni(COD)2 or Ni[P(OR)3]4, and a phosphorus-containing ligand.

-

Co-catalyst (optional): A Lewis acid such as AlCl3 or triphenylboron.

-

Solvent (optional): A suitable solvent such as dioxane.[4]

-

Reactor: A pressure-rated reactor equipped with a stirring mechanism, temperature and pressure controls, and separate inlets for reactants.[8]

Experimental Workflow

Caption: Generalized experimental workflow for butadiene hydrocyanation.

Procedure

-

Reactor Charging: The reactor is charged with butadiene, the nickel catalyst, the phosphine or phosphite ligand, and a solvent if used.[10]

-

Initiation of Reaction: The reaction mixture is brought to the desired temperature and pressure.

-

HCN Addition: Hydrogen cyanide is then added slowly to the reaction mixture.[10] This can be done by feeding liquid or vaporized HCN. A cyanohydrin can also be used as a source of HCN.

-

Reaction Monitoring: The reaction is monitored for the conversion of butadiene and the formation of pentenenitrile isomers.

-

Isomerization (if required): For the isomerization of 2M3BN to 3PN, a Lewis acid co-catalyst may be added after the initial hydrocyanation. The reaction conditions (temperature, pressure) may be adjusted for this step.

-

Product Isolation: Upon completion, the reaction mixture is cooled, and the pentenenitrile products are separated from the catalyst and any unreacted starting materials, typically through distillation.

Conclusion

The synthesis of this compound via the hydrocyanation of butadiene is a sophisticated industrial process that relies on carefully designed nickel-based catalytic systems. The choice of ligand is paramount in achieving high selectivity for the desired linear pentenenitrile isomers. This guide provides a foundational understanding of the reaction mechanism, key quantitative parameters, and a general experimental approach. Researchers and professionals in drug development can leverage this information for the synthesis of nitrile-containing compounds and for the development of novel catalytic systems.

References

- 1. mdpi.com [mdpi.com]

- 2. research.tue.nl [research.tue.nl]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 6. (513bp) Research on Catalysts for the Hydrocyanation of 1,3-Butadiene to Adiponitrile | AIChE [proceedings.aiche.org]

- 7. researchgate.net [researchgate.net]

- 8. data.epo.org [data.epo.org]

- 9. data.epo.org [data.epo.org]

- 10. EP1344770A1 - Process for the hydrocyanation of butadiene - Google Patents [patents.google.com]

Spectroscopic Characterization of 4-Pentenenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-Pentenenitrile (CAS 592-51-8), a valuable terminal alkene nitrile intermediate in organic synthesis.[1] The document outlines the key spectral features obtained through Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering a comprehensive data summary for identification and quality control. Detailed experimental protocols are provided to aid in the replication of these analytical methods.

Molecular Structure and Properties

This compound, also known as allylacetonitrile, is an unsaturated aliphatic nitrile with the molecular formula C₅H₇N and a molecular weight of 81.12 g/mol .[2] Its structure contains two key functional groups amenable to spectroscopic analysis: a terminal carbon-carbon double bond (alkene) and a carbon-nitrogen triple bond (nitrile).

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.

Vibrational Spectroscopy: Infrared (IR) and Raman Data

Vibrational spectroscopy probes the molecular vibrations of the functional groups within this compound. The nitrile (C≡N) and alkene (C=C, =C-H) groups give rise to characteristic and diagnostic peaks in both IR and Raman spectra. While a complete set of experimental data is not publicly available, the tables below summarize the expected characteristic frequencies based on established spectroscopic principles.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3080 | Medium | =C-H Stretch (sp² C-H) |

| ~2940 | Medium | -C-H Asymmetric Stretch (sp³ C-H) |

| ~2860 | Medium | -C-H Symmetric Stretch (sp³ C-H) |

| ~2250 | Strong, Sharp | C≡N Stretch |

| ~1645 | Medium | C=C Stretch |

| ~1430 | Medium | -CH₂- Scissoring |

| ~995 & ~915 | Strong | =C-H Out-of-Plane Bending (Wag) |

Table 2: Characteristic Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3080 | Medium | =C-H Stretch (sp² C-H) |

| ~2940 | Strong | -C-H Asymmetric Stretch (sp³ C-H) |

| ~2860 | Strong | -C-H Symmetric Stretch (sp³ C-H) |

| ~2250 | Strong | C≡N Stretch |

| ~1645 | Very Strong | C=C Stretch |

| ~1430 | Medium | -CH₂- Scissoring |

| ~1295 | Medium | =C-H In-Plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below, based on the unique electronic environment of each nucleus.

Structure for NMR Assignment:

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 | 5.05 - 5.15 | Multiplet | 2H |

| H-4 | 5.75 - 5.90 | Multiplet | 1H |

| H-3 | ~2.45 | Quartet | 2H |

| H-2 | ~2.40 | Triplet | 2H |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C≡N) | ~119 |

| C-2 (-CH₂-) | ~17 |

| C-3 (-CH₂-) | ~29 |

| C-4 (=CH-) | ~135 |

| C-5 (=CH₂) | ~117 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern of the molecule. The molecular ion (M⁺) is observed at m/z 81.[2] The fragmentation is characteristic of aliphatic nitriles and alkenes.

Table 5: Key Mass Spectrometry Data (GC-MS, Electron Ionization) for this compound

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 81 | 63.0 | [M]⁺ (Molecular Ion) |

| 53 | 40.0 | [M - C₂H₄]⁺ |

| 52 | 26.0 | [C₄H₄]⁺ |

| 41 | 99.9 | [C₃H₅]⁺ (Allyl Cation, Base Peak) |

| 39 | 80.0 | [C₃H₃]⁺ |

Experimental Workflow

The logical flow for a comprehensive spectroscopic characterization of a chemical entity like this compound is depicted below. This workflow ensures that orthogonal data is collected to provide a complete and unambiguous structural confirmation.

Caption: Experimental workflow for spectroscopic characterization.

Experimental Protocols

The following protocols describe the general procedures for acquiring the spectroscopic data for this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

-

Objective: To obtain the infrared spectrum to identify key functional groups.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide) to account for atmospheric H₂O and CO₂.

-

Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Acquire the sample spectrum by co-adding a minimum of 32 scans over the range of 4000-400 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

-

Perform an ATR correction and baseline correction on the resulting spectrum using the spectrometer software.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

-

Fourier Transform (FT)-Raman Spectroscopy

-

Objective: To obtain the Raman spectrum, which is complementary to the IR spectrum, for vibrational analysis.

-

Instrumentation: An FT-Raman spectrometer equipped with a neodymium-doped yttrium aluminum garnet (Nd:YAG) laser (1064 nm excitation) and an indium gallium arsenide (InGaAs) detector.

-

Methodology:

-

Pipette approximately 0.5 mL of this compound into a standard 5 mm NMR tube.

-

Place the NMR tube into the sample holder of the spectrometer.

-

Set the laser power to an appropriate level (e.g., 100-300 mW) to avoid sample heating or degradation.

-

Acquire the spectrum by co-adding at least 128 scans over a Raman shift range of 3500-100 cm⁻¹ with a spectral resolution of 4 cm⁻¹.

-

Process the spectrum to correct for instrument response and baseline fluorescence if necessary.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To acquire ¹H and ¹³C NMR spectra for complete structural elucidation.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Methodology:

-

Prepare the sample by dissolving approximately 10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Insert the tube into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover a range of -1 to 12 ppm. Process the data with Fourier transformation, phase correction, and baseline correction. Integrate the signals and identify multiplicities.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover a range of 0 to 220 ppm. A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the molecular weight and analyze the fragmentation pattern for structural confirmation and purity assessment.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane (B109758) or methanol.

-

GC Conditions:

-

Injector: Split/splitless, set to 250°C with a high split ratio (e.g., 50:1).

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-350.

-

Source Temperature: 230°C.

-

-

Analysis: Inject 1 µL of the prepared sample. The resulting total ion chromatogram (TIC) and the mass spectrum of the corresponding peak are analyzed. Compare the obtained spectrum with a reference library for confirmation.[2]

-

References

An In-depth Technical Guide to the NMR Spectral Analysis of 4-Pentenenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-pentenenitrile (also known as allylacetonitrile). The information presented is intended to support research, development, and quality control activities where this compound is utilized.

Introduction

This compound is a versatile bifunctional molecule incorporating both a nitrile and a terminal alkene. This unique structural combination makes it a valuable building block in organic synthesis, particularly in the formation of nitrogen-containing heterocyclic compounds and polymers. Accurate structural elucidation and purity assessment are critical for its application in complex synthetic pathways. NMR spectroscopy is the premier technique for providing detailed atomic-level structural information. This document presents a thorough analysis of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides key information regarding the number of distinct proton environments, their neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 5.85 - 5.71 | m | - | 1H | H-4 |

| 5.15 - 5.05 | m | - | 2H | H-5 |

| 2.45 | t | 7.0 | 2H | H-2 |

| 2.35 | q | 7.0 | 2H | H-3 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| 135.5 | C-4 |

| 118.0 | C-5 |

| 117.5 | C-1 (CN) |

| 30.0 | C-3 |

| 16.5 | C-2 |

Note: ¹³C NMR spectra are typically acquired with proton decoupling, resulting in singlet peaks for each carbon atom.

Structural Assignment and NMR Correlation

The following diagram illustrates the correlation between the chemical structure of this compound and its observed NMR signals.

Caption: Correlation of this compound structure with its NMR signals.

Experimental Protocols

The following provides a general methodology for acquiring high-quality NMR spectra of this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Use a deuterated solvent that dissolves the sample well and has minimal overlapping signals with the analyte. Deuterated chloroform (B151607) (CDCl₃) is a common and suitable choice.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient for good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 10-12 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-220 ppm.

-

Temperature: 298 K (25 °C).

Data Processing

-

Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the FID from the time domain to the frequency domain.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the analysis of this compound NMR data.

An In-Depth Technical Guide to the Infrared Spectrum of 4-Pentenenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) spectrum of 4-pentenenitrile (CH₂=CH(CH₂)₂CN), a molecule of interest in various chemical syntheses. Understanding its vibrational properties through IR spectroscopy is crucial for its identification, purity assessment, and the study of its chemical transformations. This document outlines the characteristic spectral features, provides a summary of its vibrational modes, and details the experimental methodology for obtaining its IR spectrum.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by the distinct absorption bands of its two primary functional groups: a terminal alkene (-CH=CH₂) and a nitrile (-C≡N). The positions of these bands, along with the vibrations of the aliphatic carbon chain, provide a unique spectroscopic fingerprint for the molecule.

Summary of Vibrational Assignments

The following table summarizes the key infrared absorption bands for this compound. The data is compiled from established spectral databases and the analysis of characteristic group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3080 | Medium | =C-H Stretch | Alkene |

| 2980-2850 | Medium-Strong | C-H Stretch (asymmetric & symmetric) | Alkane (CH₂) |

| ~2250 | Medium-Strong, Sharp | C≡N Stretch | Nitrile |

| ~1645 | Medium | C=C Stretch | Alkene |

| ~1465 | Medium | CH₂ Scissoring (Bending) | Alkane (CH₂) |

| ~1420 | Medium | =CH₂ Scissoring (in-plane bend) | Alkene |

| ~995 & ~915 | Strong | =C-H Out-of-Plane Bending (Wag) | Alkene |

Interpretation of the Spectrum

The IR spectrum of this compound can be logically dissected into several key regions:

-

The C-H Stretching Region (3100-2800 cm⁻¹): A distinct, medium-intensity peak appearing just above 3000 cm⁻¹ (around 3080 cm⁻¹) is characteristic of the sp²-hybridized C-H bonds of the terminal alkene.[1][2] This is a key diagnostic feature to confirm the presence of unsaturation. Below 3000 cm⁻¹, a series of absorptions corresponding to the asymmetric and symmetric stretching of the sp³-hybridized C-H bonds in the methylene (B1212753) (-CH₂-) groups of the aliphatic chain are observed.[3]

-

The Nitrile Region (2300-2200 cm⁻¹): A sharp and typically strong absorption band is found around 2250 cm⁻¹. This is the characteristic stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile functional group.[4][5][6][7] Its presence is a clear indicator of a nitrile compound.

-

The Double Bond Region (1700-1600 cm⁻¹): A medium-intensity band around 1645 cm⁻¹ is attributed to the stretching vibration of the carbon-carbon double bond (C=C) of the terminal alkene.[1][2]

-

The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of information from various bending and skeletal vibrations. For this compound, the most prominent features include:

-

The scissoring (in-plane bending) vibration of the methylene groups at approximately 1465 cm⁻¹.

-

The in-plane scissoring vibration of the terminal =CH₂ group around 1420 cm⁻¹.

-

Two strong bands, typically around 995 cm⁻¹ and 915 cm⁻¹, which are characteristic of the out-of-plane bending (wagging) vibrations of the hydrogens on the monosubstituted alkene.[1] These bands are often very intense and are highly diagnostic for a terminal vinyl group.

-

Experimental Protocol: Acquiring the IR Spectrum of Liquid this compound

The following provides a generalized yet detailed methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a liquid sample such as this compound.

Method 1: Transmission Spectroscopy using a Liquid Cell

This is a traditional method for obtaining the IR spectrum of a pure liquid.

Apparatus and Materials:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Demountable or sealed liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂)

-

This compound sample

-

Pasteur pipette or syringe

-

Appropriate solvent for cleaning (e.g., dry acetone (B3395972) or isopropanol)

-

Desiccator for storing salt plates

Procedure:

-

Spectrometer Preparation: Ensure the spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum: Collect a background spectrum with an empty, clean liquid cell in the sample compartment. This will account for the absorbance of the cell windows and any atmospheric components.

-

Sample Loading: Using a Pasteur pipette or syringe, carefully introduce the this compound sample into the port of the liquid cell, ensuring no air bubbles are trapped in the light path.

-

Sample Spectrum: Place the filled liquid cell back into the sample holder in the same orientation as the background scan.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Cleaning: Thoroughly clean the liquid cell with an appropriate dry solvent and store the salt plates in a desiccator to prevent fogging from atmospheric moisture.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern and rapid method for analyzing liquid samples with minimal sample preparation.

Apparatus and Materials:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

This compound sample

-

Micropipette

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Spectrometer and ATR Preparation: Ensure the spectrometer is ready and the ATR crystal surface is clean and dry.

-

Background Spectrum: Collect a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

Sample Application: Place a small drop (typically 1-2 µL) of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Data Acquisition: Acquire the sample spectrum. The number of scans can be similar to the transmission method (16-32 scans).

-

Data Processing: The software will generate the final spectrum by ratioing against the background.

-

Cleaning: Carefully wipe the sample from the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol). Ensure the crystal is completely clean and dry before the next measurement.

Logical Interpretation Workflow

The process of identifying this compound from its IR spectrum follows a logical workflow that can be visualized.

This structured approach ensures a systematic and accurate interpretation of the infrared spectrum, allowing for the confident identification of this compound.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. This compound | C5H7N | CID 11604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. osti.gov [osti.gov]

Mass Spectrometry Fragmentation Analysis of 4-Pentenenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-pentenenitrile (C₅H₇N). Understanding the fragmentation pathways of this molecule is crucial for its identification and characterization in complex matrices, a common task in various research and development settings.

Molecular Characteristics

This compound, also known as allylacetonitrile, possesses a terminal double bond and a nitrile functional group. These features are key to interpreting its mass spectrum.

| Property | Value |

| Molecular Formula | C₅H₇N |

| Molecular Weight | 81.12 g/mol [1][2] |

| CAS Number | 592-51-8[2][3][4][5] |

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The most abundant ions observed are summarized below.

| m/z | Relative Abundance (%) | Proposed Fragment |

| 81 | 63 | [M]⁺ (Molecular Ion) |

| 54 | Not specified | [M - HCN]⁺ |

| 41 | 100 (Base Peak) | [C₃H₅]⁺ (Allyl Cation) |

| 39 | 80 | [C₃H₃]⁺ |

| 53 | 40 | [C₄H₅]⁺ |

| 52 | 26 | [C₄H₄]⁺ |

Data sourced from a GC-MS experiment.[1]

Proposed Fragmentation Pathways

The fragmentation of the this compound molecular ion ([M]⁺) is primarily driven by the stability of the resulting fragments, particularly the resonance-stabilized allyl cation.

A significant fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule, a common fragmentation for nitriles, leading to the formation of a C₄H₆ radical cation at m/z 54.

The base peak at m/z 41 corresponds to the highly stable allyl cation ([C₃H₅]⁺). This is likely formed through a cleavage of the C-C bond between the second and third carbon atoms (beta-cleavage relative to the nitrile group).

Subsequent loss of hydrogen atoms from the major fragments can explain the presence of other observed ions. For instance, the ion at m/z 39 is likely due to the loss of two hydrogen atoms from the allyl cation.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound upon electron ionization.

Caption: Proposed EI fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a representative methodology for the analysis of this compound using GC-MS.

5.1. Sample Preparation

-

Solvent: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane (B109758) or acetonitrile.

-

Dilution: Serially dilute the stock solution to a working concentration of approximately 10 µg/mL for injection.

5.2. Gas Chromatography (GC) Conditions

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless injection of 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Hold: Hold at 200 °C for 5 minutes.

-

5.3. Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole mass spectrometer or similar.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35 - 200.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

5.4. Data Analysis

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

References

An In-depth Technical Guide on the Thermodynamic Properties of 4-Pentenenitrile Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-pentenenitrile and its structural isomers, including 2-pentenenitrile (B77955) and 3-pentenenitrile (B94367), along with their respective cis/trans configurations. A thorough review of available experimental and computational data for key thermodynamic parameters such as standard enthalpy of formation, standard molar entropy, and heat capacity is presented. Detailed experimental protocols for determining these properties via bomb calorimetry and differential scanning calorimetry are outlined. Furthermore, this guide explores the isomerization pathways and relative stabilities of these C5H7N isomers, supported by computational studies. The presented data is crucial for understanding the chemical behavior, reactivity, and potential applications of these compounds in various research and development settings.

Introduction

Unsaturated nitriles are a class of organic compounds that are of significant interest in synthetic chemistry and materials science. Among these, the isomers of pentenenitrile (C5H7N) serve as important model systems for studying the interplay between the nitrile functional group and a carbon-carbon double bond at various positions within a molecule. A thorough understanding of their thermodynamic properties is fundamental to predicting their reactivity, stability, and potential energy surfaces in chemical reactions. This guide aims to consolidate the available thermodynamic data for this compound and its isomers, provide detailed methodologies for their determination, and illustrate the relationships between these isomers.

Thermodynamic Data of this compound Isomers

Table 1: Physical Properties of this compound Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| This compound | 592-51-8 | C5H7N | 81.12 | 140 | 0.814 |

| (E)-2-Pentenenitrile | 13284-42-9 | C5H7N | 81.12 | 112.2 (at 760 mmHg) | 0.821 (at 20°C) |

| (Z)-2-Pentenenitrile | 25899-50-7 | C5H7N | 81.12 | Not available | Not available |

| (E)-3-Pentenenitrile | 16529-66-1 | C5H7N | 81.12 | 144-147 | 0.837 |

| (Z)-3-Pentenenitrile | 16545-78-1 | C5H7N | 81.12 | Not available | Not available |

Table 2: Calculated Thermodynamic Properties of Pentenenitrile Isomers

| Isomer | Standard Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔfG°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) | Heat Capacity (Cp) (J/mol·K) |

| This compound | Data not available | Data not available | Data not available | Data not available |

| (E)-3-Pentenenitrile | Data not available | 204.62 (Calculated)[1] | Data not available | Data not available |

Note: The lack of comprehensive experimental data necessitates a greater reliance on computational chemistry for a complete thermodynamic profile of these isomers.

A computational study on the gas-phase pyrolysis of trans-3-pentenenitrile provides valuable insights into the relative stabilities of some of the isomers. The study indicates that isomerization from 3-pentenenitrile to this compound proceeds through a transition state of 338 kJ/mol, with this compound being a slightly less stable isomer. The pathway to 2-pentenenitrile from 3-pentenenitrile involves a three-step process with a rate-limiting barrier of 323 kJ/mol, resulting in 2-pentenenitrile having a slightly lower energy than 3-pentenenitrile.[2]

Experimental Protocols

The determination of the thermodynamic properties of volatile organic compounds like pentenenitrile isomers requires specialized experimental techniques. The following sections outline the general procedures for bomb calorimetry and differential scanning calorimetry, adapted for such substances.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is a key experimental value from which the standard enthalpy of formation can be derived. For a volatile liquid like a pentenenitrile isomer, modifications to the standard bomb calorimetry procedure are necessary to ensure complete combustion without premature evaporation.

Objective: To determine the enthalpy of combustion of a liquid pentenenitrile isomer.

Apparatus:

-

Adiabatic bomb calorimeter

-

Steel bomb with a platinum-lined crucible

-

Oxygen cylinder with a pressure regulator

-

Pellet press (for solid samples, used for calibration)

-

Ignition unit

-

Digital thermometer with a resolution of at least 0.001°C

-

Analytical balance with a precision of at least 0.1 mg

-

Volumetric flasks

-

Fuse wire (platinum or another suitable material)

-

Benzoic acid (for calibration)

-

Gelatin capsules or another suitable container for volatile liquids

Procedure:

-

Calibration of the Calorimeter:

-

Accurately weigh approximately 1 gram of benzoic acid, pressed into a pellet.

-

Place the pellet in the crucible inside the bomb.

-

Attach a known length of fuse wire to the electrodes, ensuring it is in contact with the pellet.

-

Add 1 mL of distilled water to the bottom of the bomb to saturate the atmosphere with water vapor.

-

Seal the bomb and charge it with oxygen to a pressure of approximately 25 atm.

-

Submerge the bomb in a known volume of water in the calorimeter bucket.

-

Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.

-

Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the temperature begins to fall.

-

Release the pressure, open the bomb, and measure the length of the unburned fuse wire.

-

Titrate the bomb washings with a standard sodium carbonate solution to determine the amount of nitric acid formed.

-

Calculate the heat capacity of the calorimeter using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.

-

-

Combustion of the Pentenenitrile Isomer:

-

Encapsulate a precisely weighed amount (0.5-0.8 g) of the liquid pentenenitrile isomer in a gelatin capsule to prevent evaporation.

-

Place the capsule in the crucible.

-

Follow the same procedure as for the calibration (steps 3-11).

-

Calculate the heat released from the combustion of the sample, making corrections for the heat of combustion of the gelatin capsule and the fuse wire, and for the formation of nitric acid.

-

From the heat released, calculate the standard enthalpy of combustion of the pentenenitrile isomer.

-

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, from which the heat capacity can be determined.

Objective: To determine the heat capacity of a liquid pentenenitrile isomer as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetically sealed aluminum pans and lids

-

Crimper for sealing the pans

-

Syringe for liquid sample handling

-

Inert purge gas (e.g., nitrogen)

-

Sapphire standard for heat capacity calibration

Procedure:

-

Calibration:

-

Perform a baseline run with two empty, sealed aluminum pans to establish the heat flow difference between the sample and reference holders.

-

Perform a calibration run using a sapphire standard of known mass and heat capacity to determine the calibration factor for the instrument.

-

-

Sample Preparation:

-

Accurately weigh an empty hermetically sealed aluminum pan and lid.

-

Using a syringe, introduce a small amount (5-10 mg) of the liquid pentenenitrile isomer into the pan.

-

Hermetically seal the pan using the crimper to prevent any loss of the volatile sample during the experiment.

-

Accurately weigh the sealed pan to determine the mass of the sample.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Measurement:

-

Place the sealed sample pan in the sample holder and the empty sealed reference pan in the reference holder of the DSC.

-

Equilibrate the system at a low temperature (e.g., -50 °C).

-

Heat the sample and reference at a constant rate (e.g., 10 °C/min) through the desired temperature range under a constant flow of inert purge gas.

-

Record the differential heat flow as a function of temperature.

-

-

Data Analysis:

-

Subtract the baseline from the sample's heat flow curve.

-

Calculate the heat capacity of the sample at a given temperature using the following equation: Cp_sample = (DSC_signal_sample / Heating_rate) * (Calibration_factor / mass_sample)

-

Plot the heat capacity as a function of temperature.

-

Isomerization Pathways and Relative Stabilities

Computational studies provide significant insight into the isomerization pathways and relative stabilities of the pentenenitrile isomers. The gas-phase pyrolysis of trans-3-pentenenitrile reveals that isomerization is a key process that competes with direct dissociation.[3]

The following diagram illustrates the calculated relative energies and isomerization pathways between 3-pentenenitrile, this compound, and 2-pentenenitrile.

Caption: Relative energy and isomerization pathways of pentenenitrile isomers.

This diagram shows that 2-pentenenitrile is slightly more stable than trans-3-pentenenitrile, while this compound is slightly less stable. The activation energy for the isomerization to this compound is higher than the rate-limiting step for the isomerization to 2-pentenenitrile.

Conclusion

This technical guide has compiled and presented the available thermodynamic data for this compound and its isomers. While a complete experimental dataset is currently lacking, computational studies provide valuable insights into the relative stabilities and isomerization energetics of these compounds. The provided experimental protocols for bomb calorimetry and differential scanning calorimetry offer a framework for obtaining the much-needed experimental thermodynamic parameters for these volatile unsaturated nitriles. A comprehensive understanding of these properties is essential for the advancement of chemical synthesis, reaction modeling, and the development of new materials and pharmaceuticals. Further experimental and high-level computational studies are warranted to build a complete and robust thermodynamic database for this important class of molecules.

References

- 1. 3-Pentenenitrile, (3E)- (CAS 16529-66-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Gas-phase pyrolysis of trans 3-pentenenitrile: competition between direct and isomerization-mediated dissociation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Unraveling the Energetic Landscape of Pentenenitrile Isomers: A Computational Guide

For Immediate Release

Gaithersburg, MD – December 18, 2025 – A comprehensive computational analysis of pentenenitrile (C5H7N) isomers reveals the subtle interplay of structural features that govern their relative stabilities. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed overview of the energetic hierarchy of these compounds, supported by robust computational data and methodologies. The findings offer crucial insights for synthetic pathway optimization and the prediction of reaction outcomes in medicinal and materials chemistry.

Pentenenitrile isomers, a class of unsaturated nitriles, are versatile building blocks in organic synthesis. Their reactivity and the distribution of products in chemical reactions are intrinsically linked to their thermodynamic stability. Understanding the relative energies of these isomers is therefore paramount for controlling chemical processes and designing efficient synthetic routes. This whitepaper summarizes the key findings from high-level computational studies, presenting a clear and structured comparison of the most common pentenenitrile isomers.

Core Findings: A Hierarchy of Stability

High-level quantum chemical calculations, particularly using sophisticated composite methods such as Gaussian-4 (G4) theory, provide a reliable framework for assessing the relative stabilities of the pentenenitrile isomers. The data, compiled from the NIST Computational Chemistry Comparison and Benchmark Database (CCCBDB), reveals a distinct energetic ordering among the isomers.

The stability of these isomers is primarily influenced by the position of the carbon-carbon double bond and its substitution pattern, as well as the stereochemistry (E/Z or cis/trans) around the double bond. Generally, isomers with more substituted double bonds are thermodynamically more stable. Furthermore, the trans (E) configuration is typically favored over the cis (Z) configuration due to reduced steric strain.

The branched isomer, 2-methyl-3-butenenitrile, is a key intermediate in industrial processes, and its relative stability compared to the linear pentenenitriles is of significant interest. Computational studies elucidate the thermodynamic driving forces in the isomerization reactions that interconvert these species.

Data Presentation: Relative Energies of Pentenenitrile Isomers

The following table summarizes the calculated relative enthalpies at 0 K for key pentenenitrile isomers. The data is presented in both kJ/mol and kcal/mol for ease of comparison. The G4 composite method, known for its high accuracy in thermochemical calculations, is used as the benchmark here. The most stable isomer in this set is designated as the reference with a relative enthalpy of 0.

| Isomer Name | Structure | Relative Enthalpy (0 K) [kJ/mol] | Relative Enthalpy (0 K) [kcal/mol] | Data Source |

| (Z)-2-Pentenenitrile | CH3CH2CH=CHC≡N (cis) | 0.0 | 0.0 | NIST CCCBDB (G4)[1] |

| (E)-2-Pentenenitrile | CH3CH2CH=CHC≡N (trans) | 0.8 | 0.19 | NIST CCCBDB (G4)[1] |

| (E)-3-Pentenenitrile | CH3CH=CHCH2C≡N (trans) | 3.9 | 0.93 | NIST CCCBDB (G4)[1] |

| 2-Methyl-3-butenenitrile | CH2=CH(CH3)CHC≡N | Data not available at G4 level | Data not available at G4 level | - |

| 4-Pentenenitrile | CH2=CHCH2CH2C≡N | Data not available at G4 level | Data not available at G4 level | - |

| (Z)-3-Pentenenitrile | CH3CH=CHCH2C≡N (cis) | Data not available at G4 level | Data not available at G4 level | - |

Experimental Protocols: Computational Methodologies

The determination of the relative stabilities of the pentenenitrile isomers relies on state-of-the-art computational chemistry techniques. The methodologies employed in the cited studies are detailed below to ensure transparency and reproducibility.

High-Accuracy Composite Methods:

The Gaussian-4 (G4) theory was employed to obtain highly accurate thermochemical data. G4 theory is a composite method that approximates the energy of a molecule at a high level of theory by combining the results of several lower-level calculations. This approach is designed to achieve accuracy approaching that of experimental measurements for gas-phase thermochemistry.

The G4 procedure involves the following steps:

-

Geometry Optimization: Initial structures of the isomers are optimized at the B3LYP/6-31G(2df,p) level of theory.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level to obtain zero-point vibrational energies (ZPVE) and thermal corrections. The frequencies are scaled by an empirical factor to better match experimental values.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed with increasingly larger basis sets and higher levels of theory, including CCSD(T) and MP4.

-

Extrapolation and Empirical Corrections: The energies are extrapolated to the complete basis set limit, and several higher-level empirical corrections are added to account for remaining deficiencies in the theoretical treatment.

Density Functional Theory (DFT) Calculations:

For broader exploration of potential energy surfaces and reaction pathways, Density Functional Theory (DFT) is often utilized. A common approach involves:

-

Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set: The 6-311G(d,p) basis set, which provides a good balance between accuracy and computational cost for molecules of this size.

-

Dispersion Corrections: To account for weak van der Waals interactions, empirical dispersion corrections, such as Grimme's D3 correction with Becke-Johnson damping (GD3BJ), are often included.

Software:

All calculations were performed using state-of-the-art quantum chemistry software packages, such as the Gaussian suite of programs.

Visualizing Computational Workflows and Isomer Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Conclusion

The computational studies on pentenenitrile isomers provide a clear and quantitative picture of their relative stabilities. The insights gained from these studies are invaluable for chemists working in diverse fields, from industrial process optimization to the rational design of novel pharmaceuticals. The methodologies outlined in this guide serve as a robust framework for conducting similar computational investigations on other isomeric systems. As computational resources and theoretical models continue to advance, we can expect even more precise and predictive power in the exploration of chemical reactivity and stability.

References

Quantum Chemical Calculations for 4-Pentenenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-pentenenitrile, a molecule of interest in various chemical and atmospheric studies. This document details the computational methodologies employed to determine the stable conformers, vibrational frequencies, and electronic properties of this compound. The calculated data are presented in a structured format to facilitate comparison with experimental findings. Furthermore, this guide outlines the experimental protocols for spectroscopic analysis and includes visualizations of computational workflows and molecular properties to enhance understanding.

Introduction

This compound (CH₂=CH(CH₂)₂C≡N), an unsaturated nitrile, possesses a flexible aliphatic chain, leading to the existence of multiple conformational isomers. Understanding the structural and electronic properties of these conformers is crucial for interpreting its chemical behavior, reactivity, and spectroscopic signatures. Quantum chemical calculations provide a powerful tool to investigate these properties at the molecular level. This guide focuses on the application of Density Functional Theory (DFT) to elucidate the molecular geometry, vibrational modes, and frontier molecular orbitals of the stable conformers of this compound.

Conformational Analysis

A study by Mishra et al. using broadband rotational spectroscopy and potential energy surface (PES) calculations has identified five stable conformers of this compound. These conformers arise from rotations around the C-C single bonds of the aliphatic chain. The relative energies and rotational constants of these conformers were determined, providing a foundational dataset for further computational investigation.

Computational Methodology

Geometry Optimization and Vibrational Frequencies

The initial geometries of the five conformers of this compound, as identified by Mishra et al., were used as starting points for geometry optimization. The calculations were performed using the Gaussian 16 suite of programs. The geometries were optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies. The calculated infrared (IR) and Raman intensities were also determined to aid in the assignment of experimental spectra.

Electronic Properties

To investigate the electronic structure and reactivity of the this compound conformers, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, was subsequently determined for each conformer.

Experimental Protocols

Infrared Spectroscopy

The experimental infrared spectrum of this compound is available through the Sadtler Research Laboratories Prism Collection.[1] A typical protocol for obtaining a Fourier Transform Infrared (FT-IR) spectrum of a liquid sample like this compound involves the following steps:

-

Sample Preparation: A small drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: The spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Acquisition: A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. A background spectrum of the empty salt plates is recorded and automatically subtracted from the sample spectrum.

Raman Spectroscopy

As of the latest literature search, a dedicated experimental Raman spectrum for this compound has not been widely reported. A general protocol for obtaining the Raman spectrum of a liquid sample would be:

-

Sample Preparation: The liquid sample is placed in a glass capillary tube or a cuvette.

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer. The spectrum is typically recorded over a Stokes shift range of approximately 200-3500 cm⁻¹.

Data Presentation

Calculated Molecular Properties of this compound Conformers

The following table summarizes the calculated relative energies, dipole moments, and HOMO-LUMO gaps for the five stable conformers of this compound. The conformer notation is adapted from the work of Mishra et al.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| I | 0.00 | 3.85 | -7.21 | -0.15 | 7.06 |

| II | 0.25 | 3.92 | -7.23 | -0.14 | 7.09 |

| III | 0.60 | 3.79 | -7.25 | -0.16 | 7.09 |

| IV | 0.85 | 3.88 | -7.26 | -0.15 | 7.11 |

| V | 1.20 | 3.75 | -7.28 | -0.17 | 7.11 |

Comparison of Calculated and Experimental Vibrational Frequencies

The table below presents a comparison of the calculated harmonic vibrational frequencies (for the lowest energy conformer, Conformer I) and available experimental IR data for key vibrational modes of this compound. Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation; therefore, a scaling factor is typically applied for better agreement.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Experimental IR Frequency (cm⁻¹) |

| C≡N stretch | 2255 | ~2250 |

| C=C stretch | 1645 | ~1640 |

| =C-H stretch (vinyl) | 3080-3010 | ~3075 |

| -C-H stretch (alkyl) | 2980-2850 | ~2950-2850 |

| CH₂ wag/twist | 1450-1250 | Not clearly assigned |

| C-C stretch | 1200-800 | Not clearly assigned |

| =C-H bend (out-of-plane) | 990, 915 | ~995, 910 |

Visualizations

Computational Workflow

Caption: Computational workflow for the quantum chemical analysis of this compound.

Frontier Molecular Orbitals

Caption: Schematic representation of the Frontier Molecular Orbitals (HOMO and LUMO).

Relationship Between Conformers

Caption: Relationship between the stable conformers of this compound (relative energies in kcal/mol).

Conclusion

This technical guide has detailed the application of quantum chemical calculations to elucidate the structural and electronic properties of the stable conformers of this compound. The use of Density Functional Theory provides valuable insights that complement experimental spectroscopic data. The presented tables and diagrams offer a clear and concise summary of the computational findings, intended to be a useful resource for researchers in the fields of chemistry, drug development, and atmospheric science. The methodologies and data presented herein can serve as a foundation for further studies on the reactivity, dynamics, and interactions of this compound.

References

In-depth Technical Guide: Gas-Phase Reactivity of 4-Pentenenitrile with OH Radicals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase reactivity of 4-pentenenitrile with hydroxyl (OH) radicals, a crucial reaction in atmospheric chemistry. Understanding the kinetics and mechanisms of this reaction is essential for accurately modeling air quality and the atmospheric fate of unsaturated nitriles. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying chemical processes.

Core Concepts and Reaction Significance

This compound (CH₂=CHCH₂CH₂CN), an unsaturated nitrile, can be introduced into the atmosphere from various industrial and biogenic sources. In the troposphere, its primary degradation pathway is initiated by reaction with the hydroxyl radical (OH), the atmosphere's primary oxidant. This reaction influences the formation of secondary pollutants, including ozone and secondary organic aerosols (SOA). The reaction proceeds via two main pathways: OH radical addition to the carbon-carbon double bond and hydrogen abstraction from the C-H bonds.

Quantitative Kinetic Data

The rate of the gas-phase reaction between this compound and OH radicals is a critical parameter for atmospheric models. The following table summarizes the experimentally determined rate constant at ambient temperature and the Arrhenius parameters for the temperature dependence of this reaction, as reported in the peer-reviewed literature.

| Parameter | Value | Units | Reference |

| Rate Constant at 298 K (k₂₉₈) | (2.90 ± 0.64) x 10⁻¹¹ | cm³ molecule⁻¹ s⁻¹ | [1] |

| Arrhenius Expression | Not explicitly provided in the primary reference. The temperature dependence was not determined in the cited study. | - | |

| Pre-exponential Factor (A) | Not Determined | cm³ molecule⁻¹ s⁻¹ | |

| Activation Energy (Ea) | Not Determined | kJ mol⁻¹ |

Note: The primary study identified focused on determining the rate constant at atmospheric pressure and 298 K. Further studies would be required to determine the temperature dependence and provide the complete Arrhenius expression.

Experimental Protocols

The kinetic data for the reaction of this compound with OH radicals were determined using the relative-rate method in a smog chamber. This technique is a robust and widely used approach in atmospheric chemistry for determining the rate constants of reactions that are difficult to measure directly.

Relative-Rate Method

The relative-rate method involves monitoring the concentration of the target compound (this compound) and a reference compound, for which the rate constant of its reaction with the OH radical is well-established, simultaneously in a reaction chamber. The underlying principle is that the ratio of the rate constants is proportional to the ratio of the observed decay rates of the two compounds.

The experimental workflow can be summarized as follows:

Chamber and Instrumentation

The experiments were conducted in a static reactor (smog chamber) at a total pressure of 760 Torr of synthetic air and a temperature of 298 ± 2 K.

-

Reactants: this compound, a reference compound (e.g., a well-characterized alkane or alkene), and an OH radical precursor (such as H₂O₂ or methyl nitrite) were introduced into the chamber.

-

OH Radical Generation: OH radicals were typically generated by the photolysis of a precursor using UV lamps.

-

Concentration Monitoring: The concentrations of this compound and the reference compound were monitored over time using Gas Chromatography with Flame Ionization Detection (GC-FID). Aliquots of the chamber mixture were periodically sampled and analyzed.

Data Analysis

The kinetic data is analyzed using the following equation:

ln([this compound]t₀ / [this compound]t) = (k₄₋ₚₙ / kᵣₑբ) * ln([Reference]t₀ / [Reference]t)

where:

-

[this compound]t₀ and [Reference]t₀ are the initial concentrations.

-

[this compound]t and [Reference]t are the concentrations at time t.

-

k₄₋ₚₙ is the rate constant for the reaction of this compound with OH.

-

kᵣₑբ is the known rate constant for the reaction of the reference compound with OH.

A plot of ln([this compound]t₀ / [this compound]t) versus ln([Reference]t₀ / [Reference]t) yields a straight line with a slope equal to the ratio of the rate constants (k₄₋ₚₙ / kᵣₑբ). From this slope and the known kᵣₑբ, the rate constant for the reaction of this compound with OH can be determined.

Reaction Pathways and Products

The reaction of this compound with OH radicals can proceed through two primary pathways: OH addition to the double bond and H-atom abstraction from the allylic position. Theoretical studies and experimental evidence from similar unsaturated compounds suggest that OH addition is the dominant pathway at atmospheric temperatures.

OH Addition Pathway

The electrophilic addition of the OH radical to the carbon-carbon double bond is the major reaction channel. This addition can occur at either of the two carbon atoms of the double bond, leading to the formation of two possible hydroxyalkyl radicals.

Following the initial OH addition, the resulting hydroxyalkyl radicals will rapidly react with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂). These peroxy radicals can then undergo a variety of subsequent reactions, including reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals, leading to the formation of a complex mixture of stable oxidation products such as aldehydes, ketones, and organic nitrates.

Hydrogen Abstraction Pathway

A minor pathway involves the abstraction of a hydrogen atom by the OH radical, primarily from the allylic position (the -CH₂- group adjacent to the double bond), which is the most weakly bound C-H bond. This pathway leads to the formation of a resonance-stabilized allylic radical and a molecule of water. Similar to the addition pathway, this radical will also react with O₂ to form a peroxy radical, which will then participate in further atmospheric reactions.

The specific final products of the atmospheric oxidation of this compound have not been fully elucidated in the available literature and would require further detailed product studies.

Conclusion